5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide

Catalog No.
S13061538
CAS No.
634186-11-1
M.F
C16H13ClN2O4
M. Wt
332.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxy...

CAS Number

634186-11-1

Product Name

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide

IUPAC Name

5-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

InChI

InChI=1S/C16H13ClN2O4/c1-22-14-5-9(8-18)12(7-15(14)23-2)19-16(21)11-6-10(17)3-4-13(11)20/h3-7,20H,1-2H3,(H,19,21)

InChI Key

AIHGXPKGNHATFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O)OC

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a chloro group, a cyano group, and two methoxy substituents on a phenyl ring. The compound has the following chemical formula: C15_{15}H14_{14}ClN1_{1}O3_{3} and a molecular weight of 303.73 g/mol. Its structure can be visualized as a benzamide derivative where the amide nitrogen is bonded to a 2-hydroxybenzene moiety, alongside other functional groups that contribute to its reactivity and potential biological activity.

The chemical reactivity of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide can be explored through various reactions typical of amides and aromatic compounds. Possible reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to release the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups (methoxy) on the aromatic ring may facilitate electrophilic substitution reactions.

Preliminary studies suggest that 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide exhibits notable biological activities. Research indicates potential anti-inflammatory and anticancer properties, likely due to the structural features that allow interaction with biological targets such as enzymes or receptors involved in these pathways. The cyano group may enhance its pharmacological profile by increasing lipophilicity and facilitating cell membrane penetration.

The synthesis of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide typically involves multi-step organic reactions:

  • Formation of 2-Hydroxybenzamide: Starting from salicylic acid, an amide group can be introduced through reaction with an appropriate amine.
  • Chlorination: The introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Cyano Group Introduction: This can be done via nucleophilic substitution or by using cyanogen bromide in the presence of a base.
  • Methoxy Group Introduction: The methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing anti-inflammatory or anticancer drugs.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide due to its biological activity against certain pests or pathogens.
  • Research: Utilized in biochemical studies to explore mechanisms of action related to its biological effects.

Interaction studies involving 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide are essential for understanding its pharmacodynamics and pharmacokinetics. These studies may include:

  • Binding Affinity Studies: Determining how well the compound binds to specific receptors or enzymes.
  • Metabolic Studies: Investigating how the compound is metabolized in biological systems and identifying metabolites.
  • Synergistic Effects: Exploring how this compound interacts with other drugs or compounds to enhance therapeutic effects or reduce toxicity.

Several compounds share structural similarities with 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-N-(4-methylphenyl)-2-hydroxybenzamideContains a methyl group instead of cyanoLacks cyano group which may limit biological activity
N-(4-Methoxyphenyl)-2-hydroxybenzamideContains methoxy instead of dimethoxyMay exhibit different solubility and reactivity
5-Bromo-N-(3-cyanophenyl)-2-hydroxybenzamideBromine instead of chlorineDifferent halogen may affect reactivity and interactions

The uniqueness of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide lies in its combination of functional groups that may enhance its biological activity compared to similar compounds. The presence of both chloro and cyano groups in conjunction with methoxy substituents creates a distinctive profile that can be exploited for various applications in medicinal chemistry and beyond.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

332.0563846 g/mol

Monoisotopic Mass

332.0563846 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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